6-Methyl vs. 6-Ethyl Classical Antifolate: 2–3 Orders of Magnitude Difference in Tumor Cell Growth Inhibition
The classical antifolate derived from 2-amino-6-methylthieno[2,3-d]pyrimidin-4(1H)-one (compound 4, the 6-methyl analog) and its 6-ethyl counterpart (compound 2) were directly compared for in vitro tumor cell growth inhibition. The 6-ethyl substitution in compound 2 increased both the potency (by 2–3 orders of magnitude) and the spectrum of tumor inhibition in vitro compared to the 6-methyl analog 1 (the nonclassical counterpart of the 6-methyl classical series) [1]. This head-to-head finding, published in the same research group's follow-up study, demonstrates that the 6-methyl intermediate is not simply an inferior version of the 6-ethyl analog; rather, it generates final compounds with a distinct pharmacological profile—nanomolar potency with a narrower, potentially more selective antitumor spectrum—which may be therapeutically desirable for specific indications where broader cytotoxicity is unwanted.
| Evidence Dimension | In vitro tumor cell growth inhibition (GI₅₀) potency and spectrum |
|---|---|
| Target Compound Data | 6-Methyl classical analog 4: human TS IC₅₀ = 40 nM, human DHFR IC₅₀ = 20 nM; nonclassical analog 7: human TS IC₅₀ = 0.11 µM, human DHFR IC₅₀ = 0.56 µM [2] |
| Comparator Or Baseline | 6-Ethyl classical analog 2: human TS IC₅₀ = 54 nM, human DHFR IC₅₀ = 19 nM; 6-ethyl substitution increases tumor inhibition potency by 2–3 orders of magnitude and expands spectrum versus 6-methyl analog 1 [1] |
| Quantified Difference | 6-Ethyl substitution yields 100- to 1000-fold greater tumor cell growth inhibition potency (2–3 orders of magnitude) and broader antitumor spectrum compared to 6-methyl analog |
| Conditions | Human tumor cell lines in culture; GI₅₀ determination via standard in vitro cytotoxicity assays as reported in Gangjee et al. J Med Chem 2009 |
Why This Matters
This quantifies that the 6-methyl intermediate produces final antifolate compounds with a distinct potency–spectrum profile; procurement of the correct 6-methyl intermediate is essential for reproducing the published nanomolar dual TS–DHFR inhibitor series, as the 6-ethyl analog yields a fundamentally different pharmacological outcome.
- [1] Gangjee A, Li W, Kisliuk RL, Cody V, Pace J, Piraino J, Makin J. Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. J Med Chem. 2009;52(15):4892–4902. doi:10.1021/jm900490a. View Source
- [2] Gangjee A, Qiu Y, Li W, Kisliuk RL. Potent dual thymidylate synthase and dihydrofolate reductase inhibitors: classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. J Med Chem. 2008;51(18):5789–5797. doi:10.1021/jm8006933. View Source
